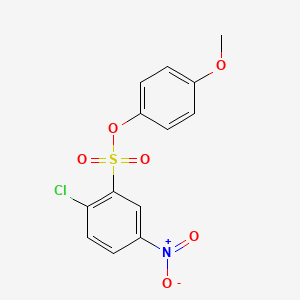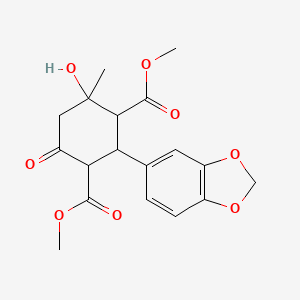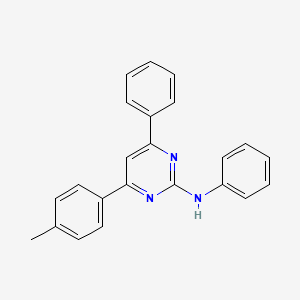![molecular formula C12H18N4O3 B4957267 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as JNJ-42041935, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been extensively studied for its potential therapeutic applications in the fields of oncology, neurology, and immunology.
Mecanismo De Acción
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. By inhibiting PARP, 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid prevents cancer cells from repairing DNA damage, leading to cell death. Additionally, 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting DNA repair in cancer cells.
Biochemical and Physiological Effects:
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is its potency and selectivity for PARP inhibition. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. One area of interest is in the development of combination therapies that include 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid and other PARP inhibitors. Another area of interest is in the development of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid analogs with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in various diseases.
Métodos De Síntesis
The synthesis of 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with N-methylpiperazine. The resulting intermediate is then treated with phosgene to form the corresponding acid chloride, which is subsequently reacted with 4-piperidinemethanol to give 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the field of oncology, where 1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has shown potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
1-methyl-5-(piperidin-4-ylmethylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-16-10(9(7-15-16)12(18)19)11(17)14-6-8-2-4-13-5-3-8/h7-8,13H,2-6H2,1H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHJMFFMDATLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(piperidin-4-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)

![2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4957204.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4957205.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4957216.png)
![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)
![N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)


![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)

![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)
